REACTION_CXSMILES
|
[O:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[CH3:6][CH:7]([CH3:13])[CH2:8][C:9](=[CH2:12])[CH:10]=[CH2:11]>C1(C)C=CC=CC=1.[Al+3].[Cl-].[Cl-].[Cl-]>[CH2:8]([C:9]1[CH2:12][CH2:4][C:3]([CH3:5])([CH:2]=[O:1])[CH2:11][CH:10]=1)[CH:7]([CH3:13])[CH3:6] |f:3.4.5.6|
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
O=CC(C)=C
|
Name
|
5-methyl-3-methylenehex-1-ene
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C=C)=C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a slight increase in temperature
|
Type
|
STIRRING
|
Details
|
After stirring for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to rise further to 31° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with sat. NaHCO3 solution (200 ml)
|
Type
|
CUSTOM
|
Details
|
After brief agitation the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the lower aqueous phase extracted with toluene (300 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with sat. sodium potassium tartrate solution (2×200 ml) and water (300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The oil was purified by short Vigreux distillation at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=CCC(CC1)(C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |